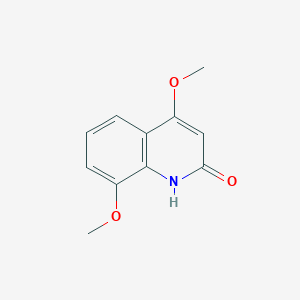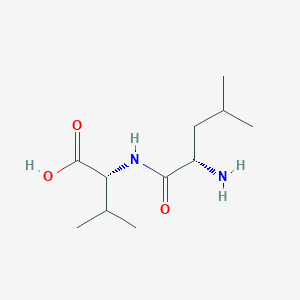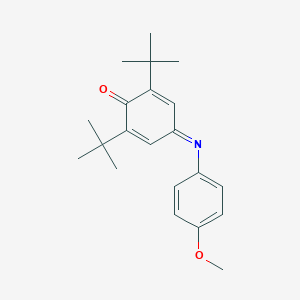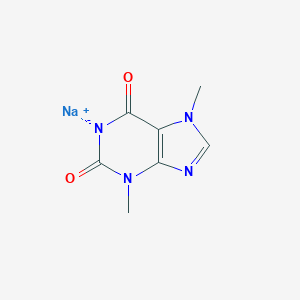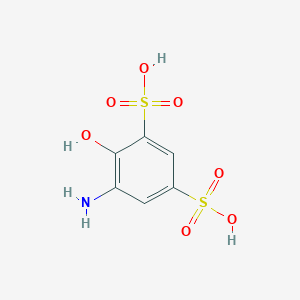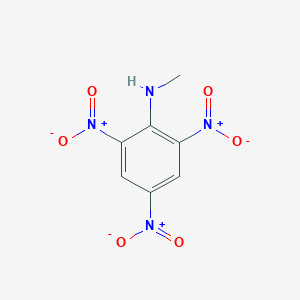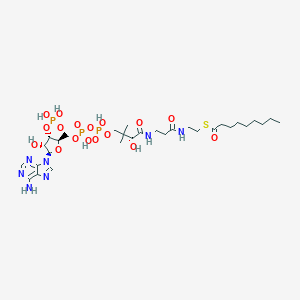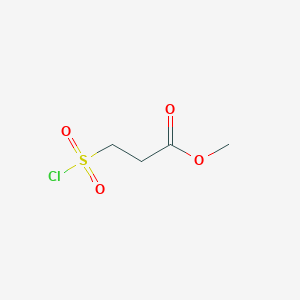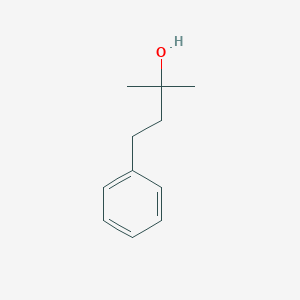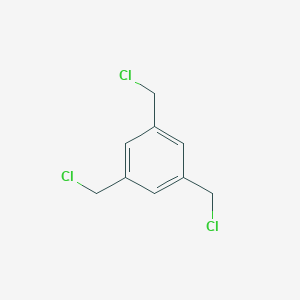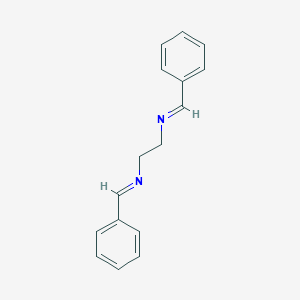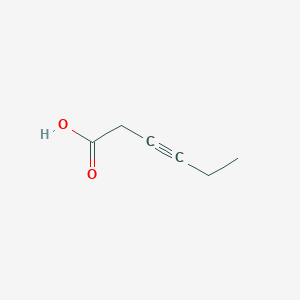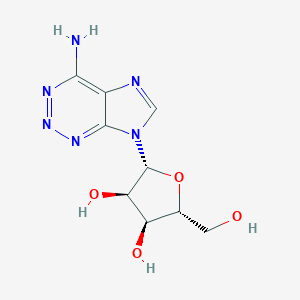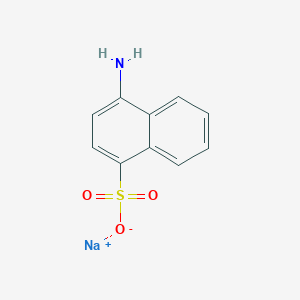
萘磺酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium naphthionate, also known as sodium 4-amino-1-naphthalenesulfonate, is an organic compound with the molecular formula C10H8NNaO3S. It is a sodium salt of naphthionic acid and appears as a white to grayish powder. This compound is primarily used in the synthesis of dyes and pigments, and it also finds applications in various scientific research fields .
科学研究应用
Sodium naphthionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and staining techniques.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of colorants for textiles, plastics, and inks
生化分析
Biochemical Properties
It is known that sodium naphthionate has a molecular weight of 245.230 Da
Cellular Effects
It is known that sodium naphthionate can be used as a tracer in hydrogeological studies
Molecular Mechanism
It is known that sodium naphthionate is a fluorescent tracer, which suggests it may interact with certain biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, sodium naphthionate has been used as a tracer in hydrogeological studies
准备方法
Synthetic Routes and Reaction Conditions: Sodium naphthionate is typically synthesized through the sulfonation of 1-naphthylamine. The process involves the reaction of 1-naphthylamine with sulfuric acid in trichlorobenzene at temperatures ranging from 180°C to 190°C. This reaction produces 1-naphthylamine sulfate, which is then heated to around 224°C to form 1-naphthylamine-4-sulfonic acid. The final step involves neutralizing this acid with sodium carbonate to obtain sodium naphthionate .
Industrial Production Methods: In industrial settings, the production of sodium naphthionate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of trichlorobenzene as a solvent helps in maintaining the reaction temperature and facilitates the separation of the product from unreacted raw materials .
化学反应分析
Types of Reactions: Sodium naphthionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form naphthylamine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthalenesulfonic acid derivatives
作用机制
The mechanism of action of sodium naphthionate involves its ability to participate in various chemical reactions due to the presence of the amino and sulfonic acid groups. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating its involvement in substitution and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
相似化合物的比较
Sodium naphthalene: An organic salt used as a reductant in organic synthesis.
Sodium naphthalenesulfonate: Used in the production of surfactants and dispersants.
Comparison:
Sodium naphthionate: is unique due to the presence of both amino and sulfonic acid groups, which provide it with versatile reactivity.
Sodium naphthalene: primarily acts as a reducing agent, whereas sodium naphthionate can participate in a broader range of reactions.
Sodium naphthalenesulfonate: is mainly used for its surfactant properties, while sodium naphthionate is more commonly used in dye synthesis and scientific research
属性
CAS 编号 |
130-13-2 |
|---|---|
分子式 |
C10H9NNaO3S |
分子量 |
246.24 g/mol |
IUPAC 名称 |
sodium;4-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14); |
InChI 键 |
YVIYCJBOJWNEDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
130-13-2 |
Pictograms |
Irritant |
相关CAS编号 |
84-86-6 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
